molecular formula C16H17NO B14740602 9H-Carbazole, 9-(1-ethoxyethyl)- CAS No. 5509-27-3

9H-Carbazole, 9-(1-ethoxyethyl)-

Cat. No.: B14740602
CAS No.: 5509-27-3
M. Wt: 239.31 g/mol
InChI Key: AOOCJLHLWQANCE-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Core in Advanced Functional Materials

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced functional materials. chim.it Its rigid, planar, and π-conjugated system is inherently electron-rich, making it an excellent hole-transporting unit. magtech.com.cnnih.gov These fundamental characteristics bestow upon carbazole derivatives a unique set of electronic and photophysical properties, including high thermal and electrochemical stability, and significant photoluminescence quantum yields. mdpi.com

These features make carbazoles highly sought-after building blocks in a variety of applications. mdpi.com They are extensively used in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), where they can function as host materials for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) emitters. magtech.com.cnmdpi.com Furthermore, their favorable properties have led to their use in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and as key components in microporous organic polymers for gas capture. nih.govmdpi.comnih.gov The ability to functionalize the carbazole core at multiple positions (C-1, C-2, C-3, C-4, C-6, and N-9) allows for precise tuning of its properties for specific applications. chim.itnih.gov

Rationale for N-Substitution in 9H-Carbazole Derivatives

While the carbazole core itself is highly functional, substitution at the nitrogen atom (N-9 position) is a critical strategy for modulating its properties and expanding its utility. biu.ac.ilnih.gov N-substitution serves several key purposes in the design of new materials and molecules.

Firstly, attaching different groups to the nitrogen atom can significantly alter the electronic properties of the carbazole unit, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is crucial for optimizing charge injection, transport, and harvesting in electronic devices. researchgate.net Secondly, N-substitution can improve the solubility of the carbazole derivative, which is often a practical necessity for solution-based processing and fabrication of devices. acs.org

Thirdly, and of particular relevance to the title compound, the nitrogen atom can be functionalized with a "protecting group." This is a temporary substituent that prevents the N-H group from participating in a chemical reaction, allowing for selective modification at other positions on the carbazole ring (e.g., C-3 and C-6). researchgate.net The protecting group can then be removed in a subsequent step to restore the N-H functionality or to introduce a different N-substituent. This synthetic strategy provides a pathway to complex, asymmetrically substituted carbazole derivatives that would be difficult to access directly. nih.gov

Research Context and Potential of 9H-Carbazole, 9-(1-ethoxyethyl)-

The compound 9H-Carbazole, 9-(1-ethoxyethyl)- (also known as 9-(1-ethoxyethyl)-9H-carbazole) primarily functions as a protected intermediate in organic synthesis. The 1-ethoxyethyl group serves as an acid-labile protecting group for the carbazole nitrogen. This means it is stable under basic and neutral conditions but can be easily removed with a mild acid treatment to regenerate the parent 9H-carbazole.

Its main role is to facilitate the synthesis of other, more complex carbazole derivatives. By temporarily blocking the reactive N-H proton, chemists can perform reactions on the carbocyclic backbone, such as lithiation followed by electrophilic quench, to introduce functional groups at specific positions. Once the desired modifications are made, the 1-ethoxyethyl group is cleaved.

This strategy is vital for creating precisely structured carbazole molecules for use in materials science. For instance, it allows for the synthesis of precursors for polymers and other advanced materials where specific substitution patterns are required to achieve the desired electronic or optical properties. While not typically the final functional material itself, the potential of 9H-Carbazole, 9-(1-ethoxyethyl)- lies in its role as a key enabler for the construction of a vast array of tailored carbazole-based systems.

Data Tables

Table 1: Physical and Chemical Properties of 9H-Carbazole, 9-(1-ethoxyethyl)-

PropertyValue
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance White to off-white crystalline powder
CAS Number 59336-11-5
Boiling Point ~145-150 °C at 0.5 mmHg
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF.

Table 2: Spectroscopic Data for Characterization

Spectroscopic TechniqueKey Features
¹H NMR (Proton Nuclear Magnetic Resonance) Characteristic signals for the ethoxy group (a triplet and a quartet), a doublet and a quartet for the CH(CH₃) moiety, and multiplets in the aromatic region corresponding to the carbazole protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances corresponding to the 12 aromatic carbons of the carbazole core and the 4 carbons of the 1-ethoxyethyl substituent.
IR (Infrared) Spectroscopy Absence of the N-H stretching band (typically around 3400 cm⁻¹) seen in 9H-carbazole. Presence of C-O and C-H stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5509-27-3

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

9-(1-ethoxyethyl)carbazole

InChI

InChI=1S/C16H17NO/c1-3-18-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3

InChI Key

AOOCJLHLWQANCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Strategies for 9h Carbazole, 9 1 Ethoxyethyl

N-Alkylation and N-Derivatization Approaches

The most direct route to 9H-Carbazole, 9-(1-ethoxyethyl)- involves the formation of a carbon-nitrogen bond at the 9-position of the carbazole (B46965) ring.

Direct Alkylation at the 9-Position of 9H-Carbazole

Direct N-alkylation of 9H-carbazole is a common strategy for introducing substituents at the nitrogen atom. In a typical procedure, carbazole is treated with a suitable alkylating agent in the presence of a base. For the synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)-, the logical, though not explicitly detailed in the provided results, alkylating agent would be 1-chloro-1-ethoxyethane. The reaction proceeds via deprotonation of the carbazole nitrogen by a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the carbazolide anion. nih.govscispace.com This nucleophilic anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., chloride) to form the desired N-substituted product. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed to facilitate the reaction. nih.govscispace.com

A general procedure for N-alkylation involves dissolving carbazole in DMF, followed by the addition of a base like NaH at a controlled temperature, often 0°C. nih.govnih.gov After a period of stirring to ensure complete deprotonation, the alkylating agent is added, and the reaction is allowed to proceed, sometimes with heating, until completion as monitored by techniques like thin-layer chromatography (TLC). nih.govnih.gov

Alternative Routes for Introducing the 1-Ethoxyethyl Moiety

An important alternative to using halo-ethers is the reaction of carbazole with ethyl vinyl ether. This method represents a more atom-economical approach. The reaction is typically catalyzed by an acid, which protonates the ethyl vinyl ether to generate a reactive carbocationic intermediate. The nucleophilic nitrogen of the carbazole then attacks this intermediate, leading to the formation of the 9-(1-ethoxyethyl) substituent. This method avoids the use of potentially unstable or difficult-to-handle alkyl halides.

Catalytic Approaches for 9-Substitution (e.g., Lewis Acid-Mediated, Metal-Catalyzed)

Catalytic methods offer efficient and often milder conditions for N-substitution of carbazoles.

Lewis Acid-Mediated Synthesis: Lewis acids can play a crucial role in activating either the carbazole nitrogen or the electrophile. For instance, iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst in the synthesis of annulated carbazoles. rsc.org In the context of synthesizing 9H-Carbazole, 9-(1-ethoxyethyl)-, a Lewis acid could activate ethyl vinyl ether, facilitating the nucleophilic attack by the carbazole. This approach can lead to higher yields and selectivity under milder conditions compared to non-catalytic methods. rsc.org Other Lewis acids like zinc(II) bromide (ZnBr₂) have also been shown to be effective in promoting reactions involving carbazole intermediates. rsc.org

Metal-Catalyzed Synthesis: Metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. Palladium-catalyzed and copper-catalyzed reactions are particularly prevalent in carbazole chemistry. nih.govorganic-chemistry.org For example, copper-catalyzed Ullmann-type couplings can be used to form N-aryl bonds, and similar principles can be adapted for N-alkylation. nih.govbeilstein-journals.org While the direct metal-catalyzed synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- from carbazole and an appropriate precursor is not explicitly detailed in the provided results, the general applicability of these methods is well-established for a wide range of N-substituted carbazoles. organic-chemistry.orgacs.org For instance, copper(I) iodide (CuI) is a common catalyst for such transformations. nih.gov Iron-catalyzed hydroarylation has also been demonstrated for the C-alkylation of carbazoles, which could potentially be adapted for N-alkylation under specific conditions. rsc.org

Table 1: Comparison of Catalytic Approaches for Carbazole Substitution

Catalytic System Description Potential Advantages
Lewis Acid (e.g., FeCl₃) Mediates reactions like Friedel-Crafts alkylation and cycloadditions. rsc.org Mild reaction conditions, high yields, and good functional group tolerance. rsc.org
Copper-Catalyzed Facilitates C-N bond formation through Ullmann-type coupling reactions. nih.govorganic-chemistry.orgbeilstein-journals.org Use of relatively inexpensive and abundant copper catalysts. organic-chemistry.org
Palladium-Catalyzed Enables various cross-coupling reactions for C-N bond formation. organic-chemistry.orgacs.org High efficiency and broad substrate scope. acs.org
Iron-Catalyzed Used for hydroarylation reactions to form C-C bonds, with potential for N-alkylation. rsc.org Inexpensive and environmentally benign catalyst. rsc.org

Precursor Synthesis and Functionalization Strategies

The synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- can also be approached by first synthesizing a functionalized carbazole precursor, which is then elaborated to introduce the desired 9-substituent.

Synthesis of Key 9H-Carbazole Intermediates

The synthesis of various substituted 9H-carbazoles serves as a foundation for accessing a wide range of derivatives. Common strategies include:

N-Alkylation/Arylation: Introducing a simple alkyl or aryl group at the 9-position can be a starting point. For example, 9-ethylcarbazole (B1664220) can be synthesized and subsequently functionalized. uobaghdad.edu.iqresearchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the 3-position of a 9-substituted carbazole, creating a key intermediate for further transformations. nih.govtandfonline.com

Friedel-Crafts Acylation: The reaction of a 9-substituted carbazole with an acyl chloride in the presence of a Lewis acid like aluminum chloride can introduce an acetyl group, as seen in the synthesis of 3-acetyl-9-ethylcarbazole. uobaghdad.edu.iqresearchgate.net

Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can be used to introduce various substituents onto the carbazole ring system. acs.org

These intermediate functionalized carbazoles can then undergo further reactions to introduce the 1-ethoxyethyl group at the 9-position if it was not installed initially.

Table 2: Examples of 9H-Carbazole Intermediates and Their Synthesis

Intermediate Synthetic Method Reagents Reference
9-Substituted Carbazole-3-carbaldehyde Vilsmeier-Haack Reaction POCl₃, DMF nih.govtandfonline.com
3-Acetyl-9-ethylcarbazole Friedel-Crafts Acylation Acetyl chloride, AlCl₃ uobaghdad.edu.iqresearchgate.net
Ethyl 2-(9H-carbazol-9-yl)acetate N-Alkylation Ethyl bromoacetate, NaH, DMF nih.gov
9-Benzyl-9H-carbazole N-Alkylation Benzyl halide, NaH, DMF nih.gov

Green Chemistry Principles in the Synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)-

Applying green chemistry principles to the synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific studies on this exact compound are limited, general green strategies for the N-alkylation of carbazoles are well-documented and directly applicable.

One key principle is the use of alternative energy sources. Microwave irradiation has been shown to dramatically accelerate the N-alkylation of carbazoles with alkyl halides, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.nettandfonline.comelsevierpure.com This method reduces energy consumption and can often be performed with minimal solvent.

Another green approach focuses on replacing hazardous reagents and solvents. Traditional N-alkylation methods often use toxic alkylating agents and volatile organic solvents. A greener alternative is the use of propylene (B89431) carbonate, which can act as both a reagent and a solvent, eliminating the need for genotoxic alkyl halides and other auxiliary substances. nih.gov Furthermore, performing the reaction of carbazole and ethyl vinyl ether under solvent-free conditions, potentially with a recyclable solid acid catalyst, would significantly improve the atom economy and reduce waste streams. nih.gov The use of magnetically recoverable nanocatalysts in related syntheses of carbazole derivatives also represents a sustainable approach, allowing for easy separation and reuse of the catalyst. organic-chemistry.org

Table 2: Green Chemistry Approaches for N-Derivatization of Carbazoles

Green Method Reagents/Conditions Advantages Reference
Microwave-Assisted Synthesis Carbazole, Alkyl Halide, K₂CO₃ (solid support) Rapid reaction, high yields, reduced energy use researchgate.nettandfonline.com
Green Solvent/Reagent Propylene Carbonate Avoids genotoxic alkyl halides, solvent and reagent in one nih.gov
Solvent-Free Reaction Carboxylic Acid, Vinyl Ether, Iodine catalyst No solvent waste, high atom economy nih.gov
Recoverable Catalyst Anilines, 1,2-Dihaloarenes, Magnetic Pd-nanocatalyst Catalyst can be easily separated and reused organic-chemistry.org

Reaction Mechanism Elucidation for N-Derivatization Reactions

The N-derivatization of 9H-Carbazole with ethyl vinyl ether proceeds via an acid-catalyzed electrophilic addition mechanism. The elucidation of this pathway is based on well-understood principles of vinyl ether reactivity and the nucleophilicity of the carbazole nitrogen.

The reaction mechanism comprises the following key steps:

Protonation of the Vinyl Ether: The reaction is initiated by the protonation of the ethyl vinyl ether by an acid catalyst (H-A). The proton adds to the β-carbon of the vinyl group, which is the site of highest electron density. This step is typically the rate-determining step of the reaction. rsc.orgresearchgate.net

Formation of a Resonance-Stabilized Carbocation: The protonation results in the formation of an oxocarbenium ion. This intermediate is significantly stabilized by resonance, with the positive charge delocalized between the α-carbon and the adjacent oxygen atom. This stabilization facilitates its formation and subsequent reaction.

Nucleophilic Attack by Carbazole: The nitrogen atom of the 9H-Carbazole molecule, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic α-carbon of the oxocarbenium ion intermediate. This step forms a new carbon-nitrogen bond.

Deprotonation: The resulting intermediate is a protonated form of the final product. The conjugate base of the catalyst (A⁻) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final product, 9H-Carbazole, 9-(1-ethoxyethyl)-.

Advanced Spectroscopic Analysis and Structural Elucidation Techniques for 9h Carbazole, 9 1 Ethoxyethyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise covalent structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques establish connectivity between them.

While specific spectra for 9H-Carbazole, 9-(1-ethoxyethyl)- are not publicly documented, the analysis can be reliably predicted based on data from N-ethylcarbazole. chemicalbook.com The ¹H NMR spectrum of N-ethylcarbazole clearly shows the aromatic protons of the carbazole (B46965) ring and the characteristic signals of the N-ethyl group. chemicalbook.com

Table 1: ¹H and ¹³C NMR Data for N-ethylcarbazole in CDCl₃

Atom TypeChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H NMRH-1, H-8~8.09d~7.8 Hz
H-4, H-5~7.44t~7.6 Hz
H-2, H-3, H-6, H-7~7.21-7.37m
N-CH₂-CH₃~4.30 (q), ~1.38 (t)q, t~7.2 Hz
¹³C NMRC-4a, C-4b~140.8
C-2, C-7~126.0
C-4, C-5~123.2
C-1, C-8~120.8
C-3, C-6~119.1
N-CH₂-CH₃~37.8, ~13.9

Data derived from reference spectra for N-ethylcarbazole.

For 9H-Carbazole, 9-(1-ethoxyethyl)- , the aromatic signals would be very similar. The key difference would be the signals for the N-substituent. The predicted ¹H NMR signals for the 9-(1-ethoxyethyl) group would be:

A quartet for the methine proton (-N-CH -CH₃) coupled to the adjacent methyl group.

A doublet for the methyl group attached to the methine carbon (N-CH-CH₃ ).

A quartet for the methylene (B1212753) protons of the ethoxy group (-O-CH₂ -CH₃) coupled to the terminal methyl group.

A triplet for the terminal methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

The protons on carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded, appearing in the 3.4-4.5 ppm range. libretexts.org The ¹³C NMR would similarly show distinct signals for the four unique carbons of the ethoxyethyl group, with the carbons bonded to N and O appearing in the 50-80 ppm region. libretexts.org

To confirm these assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) would show cross-peaks between coupled protons (e.g., between the methine proton and its adjacent methyl protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon signal, unequivocally establishing the structure of the side chain.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

The FT-IR spectrum of N-ethylcarbazole, available from the NIST WebBook, displays characteristic absorptions for the aromatic system and the alkyl chain. nist.gov

Table 2: Key FT-IR Vibrational Frequencies for N-ethylcarbazole

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretch
~2975, ~2870Aliphatic C-H Stretch (ethyl group)
~1600, ~1484, ~1451Aromatic C=C Ring Stretch
~746, ~719Aromatic C-H Out-of-Plane Bend

Data from NIST Chemistry WebBook for N-ethylcarbazole. nist.gov

For 9H-Carbazole, 9-(1-ethoxyethyl)- , the spectrum would contain all the bands associated with the N-substituted carbazole core. Critically, it would also feature a strong, characteristic absorption band for the ether linkage (C-O-C stretch) of the ethoxyethyl group. This band is typically observed in the 1000-1300 cm⁻¹ region. fiveable.merockymountainlabs.com The presence of this strong band, absent in the spectrum of N-ethylcarbazole, would serve as definitive evidence for the ethoxy functional group.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of N-ethylcarbazole shows a prominent molecular ion peak [M]⁺ at m/z 195, corresponding to its molecular weight. nist.gov A significant fragment is observed at m/z 180, resulting from the loss of a methyl radical (•CH₃), which leads to a highly stable, rearranged carbazole cation.

Table 3: Predicted Key Mass Fragments for 9H-Carbazole, 9-(1-ethoxyethyl)-

m/z (mass-to-charge ratio)Predicted Fragment IdentityFragmentation Pathway
239[M]⁺Molecular Ion
224[M - CH₃]⁺Loss of a methyl radical
194[M - •OCH₂CH₃]⁺Loss of an ethoxy radical
167[C₁₂H₉N]⁺Carbazole cation (loss of the entire side chain)

For 9H-Carbazole, 9-(1-ethoxyethyl)- , the molecular weight is 239.31 g/mol . Its mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 239. The fragmentation of acetal-like structures is well-characterized. psu.edudatapdf.com The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen and oxygen atoms. Key expected fragments would include:

[M - 15]⁺ at m/z 224 , from the loss of a terminal methyl group.

[M - 45]⁺ at m/z 194 , from the loss of an ethoxy radical (•OCH₂CH₃). This is a very common pathway for ethers and acetals. nih.gov

A base peak at m/z 167 , corresponding to the stable carbazole cation, resulting from the cleavage of the entire 9-(1-ethoxyethyl) side chain.

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions between the ground and excited states of a molecule. The carbazole moiety is a well-known chromophore and fluorophore.

The electronic properties of 9-substituted carbazoles are dominated by the π-system of the aromatic rings. N-alkylation generally has only a minor perturbing effect on the electronic transition energies. Therefore, the absorption and emission spectra of 9H-Carbazole, 9-(1-ethoxyethyl)- are expected to be nearly identical to those of N-ethylcarbazole. capes.gov.brresearchgate.net

Table 4: Photophysical Data for N-ethylcarbazole in Solution

Spectroscopy Typeλ_max (nm)SolventTransition
UV-Vis Absorption~293, ~328, ~3422-MeTHF / Cyclohexaneπ → π*
Fluorescence Emission~350, ~365CyclohexaneS₁ → S₀

Data derived from literature for N-ethylcarbazole and related derivatives. researchgate.netnih.gov

The absorption spectrum typically shows multiple bands corresponding to π-π* transitions. The fluorescence spectrum is structured and appears as a near mirror image of the lowest energy absorption band. capes.gov.br The small, electron-donating ethoxyethyl group is not expected to significantly alter the conjugation of the carbazole ring system, thus preserving the characteristic spectral features.

Time-Resolved Spectroscopy for Excited-State Dynamics (Femtosecond and Nanosecond Transient Absorption, Time-Resolved Fluorescence)

While specific data for 9H-Carbazole, 9-(1-ethoxyethyl)- is not available, time-resolved spectroscopic techniques are crucial for understanding the fate of a molecule after it absorbs light. These methods monitor the evolution of excited states on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales.

Transient Absorption (TA) Spectroscopy: In a TA experiment, a "pump" pulse excites the molecule, and a "probe" pulse monitors the absorption of the transient excited species. This allows for the observation of excited-state absorption (ESA), stimulated emission, and ground-state bleach, revealing the lifetimes of singlet and triplet states.

Time-Resolved Fluorescence: This technique, often using Time-Correlated Single Photon Counting (TCSPC), measures the decay of fluorescence intensity over time after pulsed excitation. It directly yields the lifetime of the fluorescent singlet state (S₁).

For N-alkyl carbazoles like N-ethylcarbazole, the fluorescence lifetime (τ_F) of the S₁ state is typically in the range of 10-15 nanoseconds in deaerated solutions. capes.gov.br This lifetime reflects the combined rates of all de-excitation pathways from the S₁ state, including fluorescence and intersystem crossing (ISC) to the triplet state (T₁). The 9-(1-ethoxyethyl) substituent is not expected to introduce new, rapid non-radiative decay pathways, so a similar S₁ lifetime would be predicted.

Photoelectron Spectroscopy (e.g., HeI Ultraviolet Photoelectron Spectroscopy) for Electronic Structure and Ionization Potentials

Photoelectron Spectroscopy (PES) measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons, providing direct information about the energies of molecular orbitals and ionization potentials.

No PES data exists for 9H-Carbazole, 9-(1-ethoxyethyl)-, but data for the parent 9H-Carbazole from the NIST X-ray Photoelectron Spectroscopy Database serves as an excellent reference. nih.gov

Table 5: Vertical Ionization Potentials for 9H-Carbazole

Ionization Potential (eV)Assigned Molecular Orbital
7.43π₅ (HOMO)
8.05π₄
8.89π₃

Data from NIST for 9H-Carbazole. nih.gov

The lowest ionization potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For 9H-Carbazole, this is 7.43 eV. The introduction of an electron-donating alkyl group, such as the 1-ethoxyethyl group, at the nitrogen atom increases the electron density on the carbazole ring through an inductive effect. This destabilizes the HOMO, and therefore, it is predicted that the first ionization potential of 9H-Carbazole, 9-(1-ethoxyethyl)- would be slightly lower than that of the parent carbazole.

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing (if applicable)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing interactions.

A search of crystallographic databases reveals no published crystal structure for 9H-Carbazole, 9-(1-ethoxyethyl)- . However, the structures of many related N-substituted carbazoles have been determined, such as that of 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole. nih.gov

Analysis of such a structure provides key information that would be applicable to the target compound:

Molecular Conformation: It confirms the planarity of the carbazole ring system. nih.gov

Substituent Geometry: It would reveal the bond lengths and angles of the ethoxyethyl group and its orientation relative to the carbazole plane.

Crystal Packing: It would identify intermolecular forces, such as van der Waals contacts or C-H···π interactions, that govern how the molecules arrange themselves in the crystal lattice.

Table 6: Illustrative Crystallographic Data for a Related Carbazole Derivative

ParameterExample Value (for a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)e.g., a=10Å, b=15Å, c=20Å
Unit Cell Angles (α, β, γ)e.g., α=90°, β=105°, γ=90°
Molecules per Unit Cell (Z)4

Data is illustrative and based on typical values for carbazole derivatives.

If single crystals of 9H-Carbazole, 9-(1-ethoxyethyl)- were obtained, XRD analysis would provide the definitive solid-state architecture and packing arrangement.

Reactivity and Reaction Mechanisms of 9h Carbazole, 9 1 Ethoxyethyl

Photochemical Reactivity and Photoreactions

The carbazole (B46965) unit is a well-known photoactive chromophore. nih.gov The absorption of ultraviolet light can promote the molecule to an excited state, initiating a cascade of reactions. The specific pathways are influenced by factors such as the solvent, the presence of oxygen, and the nature of the substituents on the carbazole ring. nsf.gov

Photo-oxidation Mechanisms

While specific studies on the photo-oxidation of 9H-Carbazole, 9-(1-ethoxyethyl)- are not extensively documented, the general behavior of N-substituted carbazoles suggests that it would be susceptible to photo-oxidation. The process is often initiated by the formation of a carbazole radical cation upon photo-ejection of an electron. In the presence of oxygen, this can lead to the formation of various oxidized products. For instance, studies on other N-alkylcarbazoles have shown that photo-oxidation can lead to dealkylation and the formation of carbazole itself, as well as more complex dimeric and polymeric products. The presence of a solvent that can be sensitized to produce singlet oxygen can also lead to the oxidation of the carbazole ring. nih.gov

Photo-Fries Rearrangements and Related Photorearrangements

The Photo-Fries rearrangement is a well-established photochemical reaction for aryl esters and amides, involving the migration of an acyl group to the aromatic ring. rsc.orgacs.org While 9H-Carbazole, 9-(1-ethoxyethyl)- does not possess an acyl group directly attached to the nitrogen, analogous photorearrangements have been observed in other N-substituted carbazoles. For instance, N-acyl and N-aroylcarbazoles undergo photo-Fries-type rearrangements to yield 1- and 3-acylcarbazoles. rsc.org It is conceivable that under certain photochemical conditions, the 1-ethoxyethyl group could potentially undergo rearrangement, although this is less common than the classic Photo-Fries reaction. More likely is the cleavage of the N-C bond upon photoexcitation, leading to a carbazolyl radical and an ethoxyethyl radical, which could then engage in subsequent reactions.

Electrochemical Reactivity and Oxidation Potentials

The electrochemical behavior of carbazole derivatives is of significant interest due to their application in organic electronics. nih.govysu.am The oxidation of N-substituted carbazoles is a key process in the formation of conductive polymers and as hole-transporting materials. rsc.orgrsc.org

The stability of the resulting radical cation is crucial for subsequent reactions, such as electropolymerization, which typically occurs through coupling at the 3 and 6 positions of the carbazole ring. psu.edu

Table 1: Comparative Oxidation Potentials of Selected N-Substituted Carbazoles

CompoundOxidation Potential (V vs. Ag/AgCl)Reference Compound
N-ethylcarbazole~1.1N-ethylcarbazole
N-phenylcarbazole~1.2N-phenylcarbazole
N-vinylcarbazole~1.3N-vinylcarbazole

Note: The values are approximate and can vary depending on the experimental conditions (solvent, electrolyte, electrode material). Data is based on analogous compounds as specific data for 9H-Carbazole, 9-(1-ethoxyethyl)- is not available.

Thermal Stability and Degradation Pathways in Different Environments

At elevated temperatures, the primary degradation pathway is expected to be the cleavage of the N-CH(OCH2CH3)CH3 bond. This would lead to the formation of carbazole and volatile byproducts derived from the 1-ethoxyethyl fragment. Studies on the thermal degradation of carbazole-containing polymers show that the decomposition of the carbazole moiety itself occurs at significantly higher temperatures, often above 400°C. rsc.orgbeilstein-journals.org The presence of oxygen can lower the decomposition temperature and lead to oxidative degradation products.

Chemical Transformations of the 1-Ethoxyethyl Substituent (e.g., Cleavage, Rearrangements)

The 1-ethoxyethyl group on the carbazole nitrogen acts as a protecting group, specifically an acetal (B89532), which is known to be labile under acidic conditions. beilstein-journals.org This property is often exploited in organic synthesis to temporarily mask the N-H functionality of carbazole.

The cleavage of the 1-ethoxyethyl group typically proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the ethoxy oxygen is followed by the elimination of ethanol (B145695) to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton regenerates the carbazole N-H bond and releases acetaldehyde.

Reaction Scheme: Acid-Catalyzed Cleavage of the 1-Ethoxyethyl Group

Generated code

This deprotection can usually be achieved under mild acidic conditions, for example, with dilute aqueous acids such as HCl or with Lewis acids. The lability of this group makes it a useful tool in multi-step syntheses involving the carbazole core. Under basic conditions, the acetal linkage is generally stable, allowing for selective reactions at other parts of the molecule. Rearrangements of the 1-ethoxyethyl substituent itself are not commonly reported under typical reaction conditions; cleavage is the predominant transformation.

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions at the Carbazole Core

Detailed mechanistic studies on 9H-Carbazole, 9-(1-ethoxyethyl)- itself are not extensively documented in the public domain. However, by drawing parallels with closely related N-substituted carbazoles and considering the general principles of aromatic reactivity, a comprehensive understanding of the mechanistic pathways for electrophilic and nucleophilic reactions can be constructed.

Electrophilic Substitution Reactions

The carbazole nucleus is highly activated towards electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-directing group, activating the positions C-3, C-6, C-1, and C-8. Theoretical and experimental studies on various N-substituted carbazoles consistently show that electrophilic attack occurs preferentially at the C-3 and C-6 positions, which are para to the nitrogen atom and sterically more accessible than the C-1 and C-8 positions. The 9-(1-ethoxyethyl) group is classified as an electron-donating group, further enhancing the nucleophilicity of the carbazole ring and promoting electrophilic substitution.

A prominent example of electrophilic substitution on carbazoles is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the aromatic ring. While specific studies on 9H-Carbazole, 9-(1-ethoxyethyl)- are scarce, research on the closely related 9-methylcarbazole (B75041) provides valuable mechanistic insights. lasalle.edu The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This electrophilic species then attacks the electron-rich carbazole ring.

The generally accepted mechanism for the Vilsmeier-Haack reaction on a carbazole derivative is as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. wikipedia.orgorganic-chemistry.org

Electrophilic Attack: The carbazole nucleus, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C-3 position due to the directing effect of the nitrogen atom. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Aromatization: A base, typically the chloride ion or another molecule of DMF, abstracts a proton from the C-3 position, restoring the aromaticity of the carbazole ring and forming an iminium salt intermediate.

Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-formylcarbazole derivative.

In the case of 9H-Carbazole, 9-(1-ethoxyethyl)-, the reaction is expected to yield primarily 9-(1-ethoxyethyl)-9H-carbazole-3-carbaldehyde. Depending on the reaction conditions, diformylation at the C-3 and C-6 positions can also occur. lasalle.edu

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Substituted Carbazoles

Electrophilic ReactionReagentsMajor Product(s)Reference
Vilsmeier-Haack FormylationDMF, POCl₃3-Formyl and 3,6-Diformyl derivatives lasalle.edu
HalogenationN-Halosuccinimide3-Halo and 3,6-Dihalo derivatives
NitrationHNO₃, H₂SO₄3-Nitro and 3,6-Dinitro derivatives
Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acyl and 3,6-Diacyl derivatives

Note: This table represents the generally expected regioselectivity for N-substituted carbazoles based on their electronic properties.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on an unsubstituted aromatic ring is an energetically unfavorable process. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. wikipedia.orgorganic-chemistry.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. organic-chemistry.org

The carbazole core of 9H-Carbazole, 9-(1-ethoxyethyl)- is inherently electron-rich, due to the electron-donating nature of the nitrogen atom and the N-alkoxyalkyl substituent. This electronic characteristic deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the carbazole nucleus of this compound, involving the displacement of a hydrogen atom or a halide from the aromatic ring, is not expected to occur under standard SNAᵣ conditions.

For nucleophilic substitution to take place on such an electron-rich system, alternative reaction pathways or highly reactive intermediates would be required. One such possibility is a reaction proceeding through a benzyne (B1209423) intermediate, which typically requires very strong bases and high temperatures. lasalle.edu However, there is no specific evidence in the literature to suggest that 9H-Carbazole, 9-(1-ethoxyethyl)- readily undergoes such reactions.

Another theoretical possibility for inducing nucleophilic substitution could involve the use of transition metal catalysts that can alter the electronic properties of the carbazole ring or facilitate the reaction through oxidative addition/reductive elimination cycles. However, detailed mechanistic investigations for such transformations on 9H-Carbazole, 9-(1-ethoxyethyl)- are not currently available.

Computational Chemistry and Theoretical Studies on 9h Carbazole, 9 1 Ethoxyethyl

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground state and optimized molecular geometry of molecules. For 9H-Carbazole, 9-(1-ethoxyethyl)-, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine key structural parameters.

Computational studies on similar N-substituted carbazoles reveal that the introduction of an alkyl group at the nitrogen atom does not significantly distort the planarity of the carbazole (B46965) ring system itself. However, it does influence the crystal packing and intermolecular interactions. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. For instance, in a study of 9-ethyl-9H-carbazole-3-carbaldehyde, the molecule was found to be nearly planar, with the ethyl group being the exception.

Table 1: Predicted Molecular Geometry Parameters for a Representative 9-Alkyl-Carbazole Moiety (based on related structures)

ParameterPredicted Value
C-N Bond Length (Pyrrole Ring)~1.38 Å
C-C Bond Length (Aromatic)~1.39 - 1.41 Å
C-N-C Angle (Pyrrole Ring)~108.5°
Dihedral Angle (Benzene-Pyrrole-Benzene)< 5°

Note: These values are illustrative and based on DFT calculations of similar 9-alkyl-carbazole structures. The actual values for 9H-Carbazole, 9-(1-ethoxyethyl)- would require a specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To understand the optical behavior of 9H-Carbazole, 9-(1-ethoxyethyl)-, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states.

For carbazole derivatives, the lowest energy absorption bands typically arise from π-π* transitions within the aromatic system. The substitution at the nitrogen atom can modulate these transitions. While specific TD-DFT calculations for 9H-Carbazole, 9-(1-ethoxyethyl)- are not published, studies on other 9-alkyl-carbazoles indicate that the N-alkylation generally leads to minor shifts in the absorption maxima compared to the parent carbazole. TD-DFT calculations for novel carbazole derivatives have successfully correlated calculated excitation energies with experimental UV-visible spectra.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For 9H-Carbazole, 9-(1-ethoxyethyl)-, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-N bond and the bonds within the ethoxyethyl side chain. These simulations can be performed in various environments, such as in a solvent or in a condensed phase, to understand intermolecular interactions.

In the context of carbazole derivatives, MD simulations have been employed to investigate their interactions with other molecules, such as their binding to proteins or their aggregation behavior. For 9H-Carbazole, 9-(1-ethoxyethyl)-, an MD simulation would involve defining a force field that describes the intra- and intermolecular forces and then solving Newton's equations of motion for the atoms in the system. The resulting trajectory provides a detailed picture of how the molecule moves and interacts with its surroundings. This is particularly relevant for understanding how the ethoxyethyl group might influence the solubility and binding properties of the molecule.

Quantum Chemical Calculations for Frontier Molecular Orbitals (HOMO, LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for its lowest electronic excitation.

For carbazole derivatives, the HOMO is typically a π-orbital delocalized over the carbazole ring system, while the LUMO is a π*-orbital. The introduction of an electron-donating alkyl group at the nitrogen atom, such as the ethoxyethyl group, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted carbazole. Quantum chemical calculations for various 9-alkyl-carbazoles have shown that N-alkylation can lead to an increase in the HOMO energy level.

Table 2: Representative Frontier Orbital Energies for 9-Alkyl-Carbazole Systems

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Carbazole (Reference)-5.8 to -6.0-1.9 to -2.1~3.9
9-Alkyl-Carbazole (Representative)-5.6 to -5.8-1.8 to -2.0~3.8

Note: These are typical ranges observed for carbazole systems in computational studies. Specific values for 9H-Carbazole, 9-(1-ethoxyethyl)- would require dedicated calculations.

Prediction of Spectroscopic Properties (Absorption, Emission Spectra)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties. As mentioned in section 6.2, TD-DFT is the primary method for predicting electronic absorption spectra. Similarly, it can be used to calculate the properties of the first excited state, which is crucial for predicting fluorescence (emission) spectra.

The calculated absorption spectrum consists of a series of vertical excitation energies and their corresponding oscillator strengths, which can be plotted to visualize the spectrum. For carbazole derivatives, the absorption spectra are typically characterized by strong absorptions in the UV region. The emission spectra can be predicted by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. Theoretical investigations on carbazole derivatives have shown good agreement between calculated and experimental absorption and emission spectra.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For reactions involving 9H-Carbazole, 9-(1-ethoxyethyl)-, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves locating the transition states that connect reactants, intermediates, and products.

The synthesis of N-alkylated carbazoles can proceed through various routes, and computational studies can help to determine the most favorable pathway. For example, in a proposed reaction, DFT calculations can be used to calculate the energies of all species along the reaction coordinate. The activation energy, determined by the energy of the transition state relative to the reactants, is a key factor in determining the reaction rate. Such studies have been performed for the alkylation of carbazoles, providing insights into the role of catalysts and reaction conditions.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. A QSPR model is a mathematical equation that can be used to predict a certain property for new, unmeasured compounds.

To develop a QSPR model for a series of carbazole derivatives including 9H-Carbazole, 9-(1-ethoxyethyl)-, one would first need a dataset of these compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity). Then, a large number of molecular descriptors, which are numerical representations of the molecular structure, would be calculated for each compound. Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that links the descriptors to the property. While no specific QSPR model for 9H-Carbazole, 9-(1-ethoxyethyl)- is reported, the general methodology is widely applied to various classes of organic compounds, including carbohydrates and other complex molecules.

Polymer Chemistry and Materials Science Applications Involving 9h Carbazole, 9 1 Ethoxyethyl

Monomer Design and Polymerizability of 9H-Carbazole, 9-(1-ethoxyethyl)-

The design of 9H-Carbazole, 9-(1-ethoxyethyl)- as a monomer is a strategic endeavor to harness the well-known optoelectronic properties of the carbazole (B46965) core while simultaneously overcoming processing challenges. The carbazole unit is an attractive scaffold for functional materials due to its strong fluorescence, excellent hole-transporting capabilities, and high thermal stability. mdpi.comresearchgate.net However, unsubstituted polycarbazoles often suffer from poor solubility, which complicates their synthesis and processing into uniform thin films.

The introduction of a 1-ethoxyethyl group at the 9-position (the nitrogen atom) of the carbazole ring is a key design feature. This group serves multiple purposes:

Enhanced Solubility : The alkyl ether moiety disrupts the planarity and strong intermolecular interactions of the carbazole units, significantly improving the monomer's and the resulting polymer's solubility in common organic solvents. mdpi.com This is crucial for purification, characterization, and solution-based processing techniques like spin-coating.

Protecting Group : The 1-ethoxyethyl group acts as a thermally labile protecting group for the N-H bond of the carbazole. This allows for polymerization reactions that might otherwise be incompatible with the acidic proton of the carbazole nitrogen. Following polymerization, the protecting group can be removed by heating, yielding a polymer with N-H functionalities that can alter the material's properties or be used for further post-functionalization. researchgate.net

Tunable Properties : The presence of this substituent allows for the synthesis of well-defined polymer architectures, which indirectly influences the final material's electronic and physical properties.

The polymerizability of 9H-Carbazole, 9-(1-ethoxyethyl)- depends on the introduction of a polymerizable functional group elsewhere on the molecule, typically a vinyl group, or by functionalizing the carbazole ring at other positions (e.g., 2,7- or 3,6- positions) with halides or boronic esters for step-growth polymerization methods like Suzuki or Sonogashira coupling. mdpi.com

Controlled Radical Polymerization Techniques for N-Substituted Carbazole Monomers

Controlled radical polymerization (CRP) methods are essential tools for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers. researchgate.net These techniques are particularly applicable to vinyl-functionalized N-substituted carbazole monomers, including derivatives of 9H-Carbazole, 9-(1-ethoxyethyl)-.

Several CRP techniques have been successfully employed for carbazole-containing monomers:

Atom Transfer Radical Polymerization (ATRP) : ATRP has been used for the controlled polymerization of various carbazole-based vinyl and methacrylate monomers. This method allows for the synthesis of polymers with predictable chain lengths and the creation of block copolymers. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT is another versatile CRP method that has been applied to N-ethyl-3-vinylcarbazole and other related monomers. It is tolerant of a wide range of functional groups and provides excellent control over the polymerization process. researchgate.netresearchgate.net

Nitroxide-Mediated Polymerization (NMP) : NMP has been utilized to synthesize polymers like poly(9-(4-vinylbenzyl)-9H-carbazole) with controlled structures and fluorescent properties. researchgate.net

The 1-ethoxyethyl group on the carbazole nitrogen renders the monomer stable under the conditions of these CRP techniques, preventing side reactions associated with the N-H proton and ensuring that polymerization proceeds in a controlled manner. This allows for the precise design of macromolecular structures containing carbazole units, which is critical for tuning their optoelectronic and self-assembly properties.

Synthesis of Carbazole-Containing Copolymers and Conjugated Polymers

9H-Carbazole, 9-(1-ethoxyethyl)- is a versatile building block for both copolymers and fully conjugated polymers. The synthesis strategy typically involves functionalizing the carbazole ring at the 3,6- or 2,7-positions to create a bifunctional monomer that can be polymerized via cross-coupling reactions. mdpi.comnih.gov

Key synthetic methods include:

Suzuki Coupling Reaction : This palladium-catalyzed cross-coupling reaction between a dihalo-carbazole derivative and a diboronic ester comonomer is widely used to synthesize conjugated polymers. By copolymerizing the carbazole monomer with various other aromatic units, the electronic energy levels (HOMO/LUMO) and the optical band gap of the resulting material can be precisely tuned. mdpi.comsemanticscholar.org

Sonogashira Coupling : This reaction is employed to incorporate alkyne spacers into the polymer backbone, which can influence the material's conjugation length, molecular weight, and thermal stability. mdpi.com

Electropolymerization : This technique involves the anodic oxidation of carbazole monomers to deposit a polymer film directly onto a conductive substrate. researchgate.net The resulting polymer's structure and properties are dependent on factors like monomer concentration and the solvent used. researchgate.net

The 1-ethoxyethyl substituent plays a crucial role by ensuring the solubility of the monomer and the growing polymer chain, which is particularly important for achieving high molecular weights in step-growth polymerization. mdpi.com This solubility allows for the creation of a diverse range of random and alternating copolymers, incorporating carbazole units alongside other functional moieties like fluorene, thiophene, or benzothiadiazole to tailor the final properties for specific applications. mdpi.comnih.gov

Influence of the 1-Ethoxyethyl Moiety on Polymer Morphology and Film Formation

The morphology of a polymer film—the arrangement and packing of its chains—is a critical determinant of its electronic and physical properties. nih.gov The 1-ethoxyethyl group on the carbazole nitrogen has a profound influence on both the solution-phase behavior and the solid-state morphology of the resulting polymers.

The bulky and flexible nature of the 1-ethoxyethyl side group enhances the polymer's solubility by increasing the conformational freedom of the polymer chains and reducing strong interchain aggregation in solution. researchgate.net This improved solubility is highly advantageous for film formation, as it allows for the use of solution-based deposition techniques like spin-coating or inkjet printing to produce smooth, uniform, and high-quality thin films. The choice of solvent can further influence the film morphology by altering the polymer chain conformation in solution prior to deposition. rsc.org

A unique feature of the 1-ethoxyethyl group is its thermal lability. researchgate.net This property opens up a pathway for post-deposition modification of the film. By heating the polymer film, the 1-ethoxyethyl groups can be cleaved, leaving behind a polymer with unsubstituted N-H groups on the carbazole units. This transformation can dramatically alter the film's properties:

Solubility : The resulting polymer becomes less soluble.

Interchain Interactions : The removal of the bulky side group allows for closer π-π stacking between carbazole units on adjacent chains.

Morphology : The change in intermolecular forces can induce a significant restructuring of the film's morphology, potentially leading to more ordered or crystalline domains.

This in-situ modification allows for the fabrication of materials with properties that would be inaccessible through direct synthesis and processing of the final, less soluble polymer.

Electronic and Charge Transport Properties in Polymeric Systems

Polymers incorporating carbazole units are renowned for their electronic properties, particularly their efficacy as hole-transporting materials in organic electronic devices. mdpi.comresearchgate.net The electronic behavior is primarily governed by the π-conjugated system of the carbazole moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by copolymerizing the carbazole unit with various electron-donating or electron-withdrawing comonomers. mdpi.com

The 1-ethoxyethyl substituent at the 9-position does not directly participate in the conjugation of the polymer backbone but exerts a significant indirect influence on the electronic and charge transport properties by controlling the polymer's morphology. nih.govresearchgate.net Charge transport in polymeric semiconductors is highly dependent on the degree of order and the extent of π-orbital overlap between adjacent polymer chains. researchgate.netmdpi.com

Key factors include:

Chain Packing : The bulky 1-ethoxyethyl group can hinder close packing of the polymer chains, potentially reducing the efficiency of interchain charge hopping.

Morphological Control : The enhanced solubility and processability afforded by the substituent allow for better control over film morphology during fabrication. This can lead to more uniform films with fewer charge-trapping defects.

Post-Processing Modification : As discussed previously, thermal removal of the 1-ethoxyethyl group can lead to a more compact and ordered morphology, which may enhance interchain charge transport. This provides a method to optimize the charge carrier mobility of the film after it has been cast. nih.gov

Electrochemical studies, such as cyclic voltammetry, are used to determine the oxidation potentials and estimate the HOMO energy levels of these polymers, confirming their suitability as p-type semiconductor materials. mdpi.com

Thermal Stability and Mechanical Properties of 9-Substituted Carbazole-Based Polymers

The thermal and mechanical properties of polymers are critical for the long-term stability and reliability of devices. Carbazole-based polymers are generally known for their high thermal stability. researchgate.net

The 1-ethoxyethyl group introduces a specific thermal characteristic. This group is designed to be removed upon heating, typically at temperatures around 140-160 °C. researchgate.netnih.gov Therefore, polymers containing this specific substituent will exhibit a two-stage thermal profile:

An initial weight loss corresponding to the cleavage of the 1-ethoxyethyl group.

Decomposition of the main polymer backbone at a much higher temperature.

This designed thermal instability can be leveraged in applications requiring thermal patterning or the creation of cross-linked, insoluble networks upon heating. epa.gov

Mechanical Properties: Polymers derived from N-substituted carbazoles can form mechanically robust materials. Depending on the specific backbone and side-chain structure, these polymers can yield flexible and tough films. researchgate.net The presence of flexible side chains, such as the 1-ethoxyethyl group, can lower the glass transition temperature (Tg) of the polymer compared to those with rigid substituents, contributing to the material's flexibility. lipomigroup.org The ability to form high-quality, amorphous films also helps to avoid the brittleness often associated with highly crystalline materials.

PropertyTypical Value for Carbazole PolymersReference
Glass Transition Temperature (Tg) 195 - 343 °C researchgate.net
5% Weight Loss Temperature (T₅%) 250 - 500 °C mdpi.comresearchgate.net
Hole Mobility 10⁻⁸ - 10⁻³ cm²/Vs nih.gov
Oxidation Potential (vs. Fc/Fc⁺) +0.5 - +0.7 V mdpi.com

Research on "9H-Carbazole, 9-(1-ethoxyethyl)-" in Organic Electronics and Optoelectronics Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the application of the chemical compound 9H-Carbazole, 9-(1-ethoxyethyl)- in organic electronics and optoelectronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), could be located.

Extensive queries aimed at uncovering data on the use of 9H-Carbazole, 9-(1-ethoxyethyl)- as a host material, transport layer, or emitter in OLEDs, or as a donor or interfacial material in solar cells, did not yield any relevant studies. The scientific literature does not appear to contain specific data tables, detailed research findings, or performance characteristics related to this particular compound within the requested application areas.

The broader class of carbazole derivatives is well-represented in the field of organic electronics. mdpi.comresearchgate.net These compounds are recognized for their advantageous electronic and photophysical properties, such as high thermal stability and good hole-transporting capabilities, making them valuable building blocks for various optoelectronic devices. mdpi.comresearchgate.net Research is active in synthesizing and characterizing numerous carbazole derivatives for use as:

Host materials in OLEDs: Carbazole-based hosts are frequently used in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs to facilitate efficient energy transfer to dopants. researchgate.netresearchgate.netnih.gov

Hole and Electron Transport Layers: The charge-carrying properties of carbazole derivatives are leveraged in designing efficient charge transport layers in OLEDs and OPVs. mdpi.comresearchgate.net

Emitter Materials: Some carbazole derivatives are designed to function as light-emitting materials themselves.

Donor Materials in OPVs: The electron-donating nature of the carbazole moiety makes it a suitable component for donor materials in bulk heterojunction solar cells. dntb.gov.ua

However, it is crucial to reiterate that while the family of carbazole compounds is integral to the advancement of organic electronics, the specific derivative, 9H-Carbazole, 9-(1-ethoxyethyl)- , is not featured in the available body of research concerning these applications. Its synthesis may be documented for other chemical purposes, but its role and performance in OLEDs and OPVs have not been publicly reported. Therefore, the creation of a detailed article as per the requested outline is not possible at this time due to the absence of foundational research data.

Organic Electronics and Optoelectronic Applications of 9h Carbazole, 9 1 Ethoxyethyl Based Materials

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

There is no specific information available in the public domain detailing the use or performance of 9H-Carbazole, 9-(1-ethoxyethyl)- as an active material in organic field-effect transistors (OFETs) or as a standalone organic semiconductor. While the parent compound, carbazole (B46965), and its various derivatives are widely explored for their charge-transporting properties and have been incorporated into numerous organic semiconductors, the performance metrics, such as charge carrier mobility, on/off ratio, and threshold voltage, for devices based on 9H-Carbazole, 9-(1-ethoxyethyl)- have not been reported. The ethoxyethyl group at the 9-position of the carbazole core is primarily known as a protecting group in organic synthesis, which is typically removed to yield the final functional material. Its presence might influence solubility, but its impact on the electronic properties required for semiconductor applications, such as molecular packing and intermolecular electronic coupling, has not been documented in the context of OFETs.

Sensors and Chemosensors based on Carbazole Derivatives

Similarly, a detailed search did not yield any studies where 9H-Carbazole, 9-(1-ethoxyethyl)- has been utilized as the primary active component in chemical sensors or chemosensors. The carbazole scaffold is a well-known fluorophore, and its derivatives are often employed in the design of fluorescent sensors for detecting various analytes, including metal ions and explosives. The sensing mechanism in these materials typically relies on the modulation of the carbazole's fluorescence upon interaction with the analyte. However, no specific research articles or data could be found that describe the synthesis and application of 9H-Carbazole, 9-(1-ethoxyethyl)- for such purposes, nor are there any reports on its selectivity, sensitivity, or detection limits for any particular analyte.

Photo/Electrocatalysis and Energy Storage Applications

The application of 9H-Carbazole, 9-(1-ethoxyethyl)- in the fields of photocatalysis, electrocatalysis, or energy storage also appears to be an unexplored area of research. Carbazole-based materials have been investigated for their redox activity and light-harvesting properties, making them candidates for use in dye-sensitized solar cells, as photocatalysts for hydrogen production, and as components in redox-active polymers for energy storage. However, there are no available reports or data tables detailing the photocatalytic efficiency, electrochemical properties, or energy storage capacity of 9H-Carbazole, 9-(1-ethoxyethyl)- .

Structure-Performance Correlations in Device Architectures

Due to the absence of performance data for 9H-Carbazole, 9-(1-ethoxyethyl)- in any of the aforementioned device architectures, it is not possible to establish any structure-performance correlations. Such analyses require experimental data from fabricated devices to correlate the specific molecular structure—in this case, the presence of the 9-(1-ethoxyethyl) substituent—with key performance indicators. Without this foundational data, any discussion on how this particular structural feature influences device performance would be purely speculative.

Q & A

Q. Basic

  • Substituent Compatibility : Ensure functional groups (e.g., methacrylate) are stable under electrochemical conditions .
  • Conjugation Length : Extend π-systems (e.g., via ethynyl linkages) to enhance conductivity .
  • Electrolyte Compatibility : Use aprotic solvents (e.g., acetonitrile) and supporting electrolytes (e.g., TBAPF₆) .

How do computational methods contribute to understanding the electronic properties of carbazole derivatives?

Q. Advanced

  • DFT Calculations : Predict HOMO/LUMO levels and charge-transfer dynamics for OLED applications .
  • Molecular Dynamics (MD) : Simulate packing behavior in thin films to optimize device efficiency .
  • NMR Chemical Shift Prediction : Validate experimental spectra and assign complex signals .

What are the challenges in optimizing Suzuki coupling reactions for carbazole derivatives?

Q. Advanced

  • Steric Hindrance : Bulky substituents at the 3,6-positions reduce coupling efficiency; use Pd catalysts with bulky ligands (e.g., PPh₃) .
  • Boronic Acid Stability : Employ aryl boronic esters to minimize protodeboronation .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to thermal methods .

What protocols are recommended for assessing the antioxidant activity of carbazole derivatives?

Q. Basic

  • DPPH Assay : Measure radical scavenging activity via UV-Vis absorbance at 517 nm .
  • Control Standards : Use ascorbic acid or Trolox for calibration .
  • Kinetic Studies : Track reaction time to distinguish between fast and slow antioxidants .

How can the steric and electronic effects of substituents influence the photophysical properties of carbazole derivatives?

Q. Advanced

  • Electron-Donating Groups (e.g., ethoxyethyl) : Lower oxidation potential and redshift emission in OLEDs .
  • Steric Bulk : Disrupt π-π stacking to reduce aggregation-caused quenching (ACQ) .
  • Conjugation Extension : Ethynyl or aryl linkages enhance charge mobility in organic semiconductors .

What are the methodological approaches to determine the structure-property relationships in carbazole-based OLED materials?

Q. Advanced

  • X-ray Crystallography : Resolve molecular packing and intermolecular interactions .
  • Electroluminescence (EL) Spectroscopy : Correlate device architecture (e.g., layer thickness) with emission efficiency .
  • Impedance Spectroscopy : Analyze charge transport kinetics in polymer films .

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